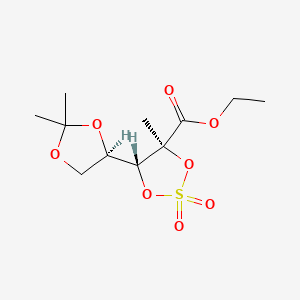

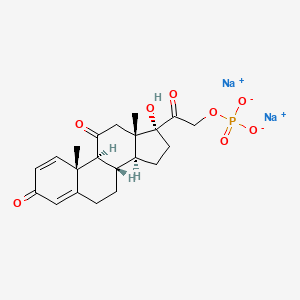

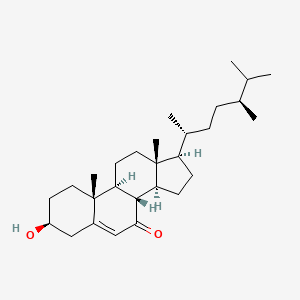

![molecular formula C10H9F3O3 B580234 [2-(2,2,2-三氟乙氧基)-苯氧基]-乙醛 CAS No. 1269801-73-1](/img/structure/B580234.png)

[2-(2,2,2-三氟乙氧基)-苯氧基]-乙醛

描述

Synthesis Analysis

While the specific synthesis process for “[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde” is not available, a related compound, 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles, was synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .

科学研究应用

乙醛和遗传稳定性

- 基因组完整性:乙醛与基因组的直接和间接相互作用对遗传和表观遗传稳定性有影响。它与 DNA 形成加合物,影响核 DNA 和线粒体 DNA,并与参与遗传稳定性的蛋白质相互作用。这种理解有助于理解其在致癌性和致畸性中的作用,强调了对其基因组影响进行全面研究的必要性 (Brooks & Zakhari, 2014)。

乙醛在乙醇代谢和疾病中的作用

- 乙醇代谢:研究表明乙醛在乙醇的药理和行为效应中起着核心作用。影响乙醇代谢为乙醛的遗传多态性促成了饮酒模式和滥用,突出了乙醛的双重享乐效应——外周厌恶,但在大脑中强化 (Quertemont, 2004)。

在病理状况中的作用

- 毒性和致癌性:除了其遗传毒性作用外,乙醛还与各种病理有关,例如肝硬化和消化道和上呼吸道的癌症。酶 ALDH2 在代谢乙醛中起着至关重要的作用,其遗传变异显着影响对乙醇和乙醛诱导的毒性的敏感性 (Yu 等人,2009)。

乙醛在环境和材料科学中的作用

- 天体化学模型:乙醛在气相中的形成及其对天体化学的影响,表明其在星际化学中的作用,展示了超越地球理解化学相互作用的独特应用。这项研究提供了对有机分子宇宙普遍性的见解,丰富了我们对宇宙化学成分的理解 (Vazart 等人,2020)。

对食品和饮料质量的影响

- 食品和饮料质量:乙醛的毒理学方面,特别是其在酒精饮料中的存在和潜在健康影响,为改善食品安全和质量提供了策略。了解乙醛在风味、香气和毒性中的作用可以指导更健康消费产品的开发 (Lago & Welke, 2019)。

属性

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEJUPBJXSNAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

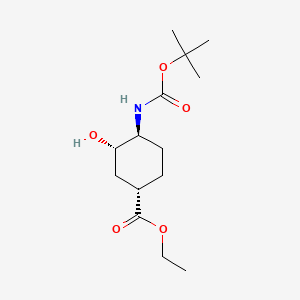

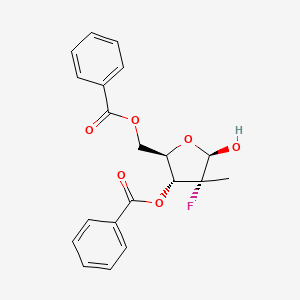

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)

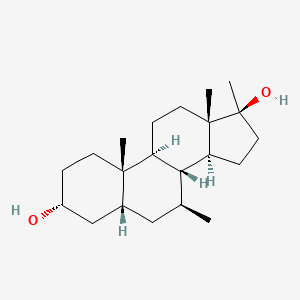

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

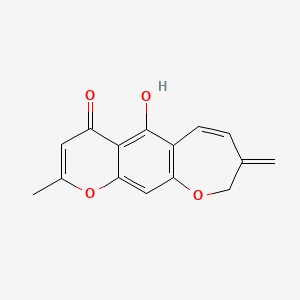

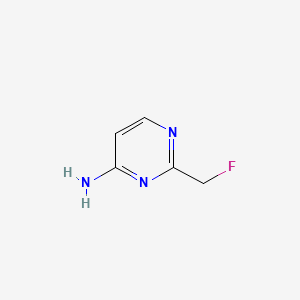

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)